
Lithocholic acid
Overview
Description
It is derived from chenodeoxycholic acid through the reduction of the hydroxyl group at carbon-7 in the steroid framework . Lithocholic acid acts as a detergent to solubilize fats for absorption in the intestine . It has been implicated in various biological processes and diseases, including carcinogenesis and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithocholic acid can be synthesized from commercially available plant-sourced bisnoralcohol. The process involves several steps, including catalytic hydrogenation and reduction of the 3-keto group. Palladium-copper nanowires are used instead of palladium on carbon for the hydrogenation of the C4-C5 double bond, improving the isomer ratio to 97:3 . The reduction of the 3-keto group is achieved using 3α-hydroxysteroid dehydrogenase/carbonyl reductase catalysis .
Industrial Production Methods: Industrial production of this compound involves the use of commercially available domestic animal bile-based materials such as cholic acid, deoxycholic acid, chenodeoxycholic acid, and hyodeoxycholic acid . The process includes multiple steps with optimizations to improve yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Lithocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Ursodeoxycholic Acid: Produced through the reduction of 7-keto this compound.
7-Keto this compound: Formed through the oxidation of this compound.
Scientific Research Applications
Metabolic Effects
Lithocholic acid has been shown to mimic the effects of caloric restriction, which is known to extend lifespan and improve metabolic health. Recent studies indicate that LCA activates AMP-activated protein kinase (AMPK), leading to enhanced muscle regeneration, increased grip strength, and improved running capacity in aged mice. This activation also correlates with increased energy expenditure and mitochondrial function .
Table 1: Effects of this compound on Metabolism
Parameter | Effect of LCA |
---|---|
AMPK Activation | Increased |
Muscle Regeneration | Enhanced |
Grip Strength | Improved |
Energy Expenditure | Increased |
Mitochondrial Function | Enhanced |
Cancer Therapeutics
This compound exhibits antineoplastic properties, particularly in gallbladder cancer. Research has demonstrated that LCA inhibits the proliferation of gallbladder cancer cells by downregulating glutamine metabolism, suggesting its role as a tumor-suppressive agent . Additionally, LCA has been shown to induce a multi-faceted antineoplastic program in pancreatic adenocarcinoma cells, enhancing mitochondrial respiration and altering cellular metabolism without significantly affecting glycolysis .
Table 2: Anticancer Effects of this compound
Cancer Type | Mechanism of Action |
---|---|
Gallbladder Cancer | Inhibition of glutamine metabolism |
Pancreatic Adenocarcinoma | Enhanced mitochondrial respiration |
Gut Health and Inflammation
This compound plays a critical role in the gut-liver axis. Initially considered toxic, recent findings suggest that LCA may have protective effects against hepatic and intestinal inflammation. It regulates gut microbiota and enhances the intestinal barrier, which is crucial for maintaining gut health . Moreover, LCA has demonstrated antibacterial properties against various pathogens, including Helicobacter pylori and Escherichia coli, indicating its potential as a natural antimicrobial agent .
Table 3: Role of this compound in Gut Health
Function | Effect |
---|---|
Gut Microbiota Regulation | Positive influence |
Intestinal Barrier | Enhancement |
Antibacterial Activity | Effective against pathogens |
Case Study 1: Metabolic Benefits in Aging Mice
A study conducted on aged mice revealed that administration of this compound resulted in significant improvements in physical performance metrics such as grip strength and running distance. The underlying mechanism was linked to AMPK activation, which plays a pivotal role in energy metabolism .
Case Study 2: Anticancer Properties
In vitro studies on gallbladder cancer cells demonstrated that this compound effectively reduced cell proliferation by modulating glutamine metabolism pathways. This highlights its potential as a therapeutic agent for specific cancer types .
Case Study 3: Gut Health Improvement
Research exploring the effects of this compound on gut health indicated its role in enhancing the intestinal barrier and modulating gut microbiota composition. These findings suggest that LCA could be beneficial in managing inflammatory bowel diseases .
Mechanism of Action
Lithocholic acid exerts its effects through several molecular targets and pathways:
Vitamin D Receptor Activation: this compound and its derivatives can activate the vitamin D receptor without significantly raising calcium levels.
NAPE-PLD Enzyme Activation: this compound binds with high affinity to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis.
Mitochondrial Membrane Interaction: this compound accumulates in the inner and outer mitochondrial membranes, altering lipid composition and promoting or inhibiting various enzymes.
Comparison with Similar Compounds
Lithocholic acid is compared with other bile acids such as:
Chenodeoxycholic Acid: The precursor of this compound, which undergoes reduction to form this compound.
Deoxycholic Acid: Another secondary bile acid with similar detergent properties but different biological effects.
Ursodeoxycholic Acid: A bile acid used clinically for the treatment of liver diseases, synthesized from this compound.
This compound is unique due to its specific interactions with the vitamin D receptor and its selective cytotoxicity towards certain cancer cells .
Biological Activity
Lithocholic acid (LCA), a bile acid produced by intestinal microbiota, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of LCA, focusing on its mechanisms of action, effects on various biological systems, and implications for health and disease.
1. Overview of this compound
LCA is a monohydroxy bile acid derived from chenodeoxycholic acid (CDCA) and is known for its role in fat absorption in the intestine. While traditionally viewed as toxic to hepatocytes, recent research indicates that LCA may have beneficial effects under specific conditions, including anti-inflammatory and antitumor properties .
2.1 Activation of AMPK
LCA has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK leads to metabolic benefits such as enhanced muscle regeneration and improved grip strength in aged mice, mimicking the effects of calorie restriction .
2.2 Antineoplastic Effects
Recent studies have demonstrated that LCA exhibits antineoplastic properties, particularly in pancreatic adenocarcinoma cells. It inhibits cancer cell proliferation and induces metabolic changes that enhance mitochondrial respiration, suggesting a potential role in cancer therapy .
3.1 Gut-Liver Axis
LCA plays a critical role in the gut-liver axis by influencing gut microbiota composition and intestinal health. It has been associated with various hepatic and intestinal diseases, indicating its importance in maintaining gut homeostasis .
3.2 Antimicrobial Activity
LCA has demonstrated specific antibacterial effects against pathogens such as Helicobacter pylori, suggesting its potential as an antimicrobial agent .
4.1 Study on Caloric Restriction Mimicry
A study published in Nature highlighted that LCA can replicate the physiological benefits of caloric restriction in mice, including increased energy expenditure and improved muscle function. This study utilized metabolomics to identify LCA as a key metabolite involved in these processes .
4.2 Liver Injury Mechanisms
Research investigating the impact of LCA on liver injury revealed that it disrupts phospholipid and sphingolipid homeostasis through TGF-β signaling pathways. This disruption was linked to decreased serum lysophosphatidylcholine levels, indicating a complex relationship between LCA and liver health .
5. Data Summary
The following table summarizes key findings related to the biological activity of this compound:
6. Conclusion
This compound is a multifaceted compound with significant biological activity that extends beyond its traditional role as a bile acid. Its ability to activate AMPK, exert antitumor effects, influence gut health, and demonstrate antimicrobial properties highlights its potential for therapeutic applications. Continued research into LCA's mechanisms will be crucial for understanding its role in health and disease management.
Q & A
Basic Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies for lithocholic acid derivatives to investigate receptor interactions?
- Methodological Answer : SAR studies should begin by synthesizing derivatives with systematic modifications to LCA's lipophilic scaffold (e.g., compounds 2–6) and polar ends (e.g., compounds 7–16). Computational docking models (e.g., targeting EphA2-ephrin-A1 interactions) can prioritize derivatives for experimental validation. In vitro binding assays (e.g., ELISA or SPR) should quantify inhibitory activity, while molecular dynamics simulations refine binding hypotheses. Ensure purity and identity of new compounds via NMR and HPLC, and compare known compounds to literature data .
Q. What experimental models are recommended to study LCA-induced hepatotoxicity and detoxification pathways?
- Methodological Answer : Use primary hepatocytes or hepatic microsomes (e.g., rat models) to assess LCA metabolism. Liquid chromatography/mass spectrometry (LC/MS) identifies metabolites like 6β-hydroxylated LCA or isothis compound (ILCA). To identify enzyme involvement, employ CYP-specific inhibitors (e.g., ketoconazole for CYP3A) or recombinant CYP isoforms (e.g., CYP2D1, CYP3A). Include negative controls with heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic pathways .
Q. How can researchers validate LCA's cytotoxicity in neuroblastoma cell lines while minimizing off-target effects?
- Methodological Answer : Use dose-response assays (e.g., 0–500 µM LCA) across multiple neuroblastoma lines (e.g., BE(2)-M17, SK-n-SH). Measure viability via MTT or ATP-based assays and confirm apoptosis via caspase-3/7 activation. Include primary neuron controls to assess selectivity. Pre-treat cells with bile acid transporters inhibitors (e.g., MK-571 for MRP1) to elucidate uptake mechanisms. Normalize data to vehicle-treated cells and repeat experiments ≥3 times .
Advanced Research Questions
Q. How to resolve contradictory findings on LCA's dual role in neurodegeneration (cytotoxicity) vs. cytoprotection (e.g., Alzheimer’s biomarker)?
- Methodological Answer : Conduct context-dependent studies: (1) In Alzheimer’s models, measure LCA levels in plasma and cerebrospinal fluid via LC/MS and correlate with amyloid-β/p-tau pathology. (2) In vitro, test LCA’s effect on neuronal survival under oxidative stress (e.g., H₂O₂ exposure). Use transcriptomics to identify pathways like FXR/SHP or TGR5. Compare results across species (e.g., human post-mortem brains vs. murine models) and adjust for diet/gut microbiota variations .
Q. What computational strategies integrate host-microbe metabolic models to study LCA's role in Alzheimer’s disease?
- Methodological Answer : Combine genome-scale metabolic models (GEMs) of gut microbes (e.g., Clostridiales spp. for LCA synthesis) with brain-specific GEMs from Alzheimer’s patients. Use constraint-based modeling to simulate bile acid flux across the gut-brain axis. Validate predictions via metagenomics (fecal samples) and metabolomics (plasma/brain tissue). Prioritize microbes like Eggerthella lenta (3-dehydrochenodeoxycholic acid producer) for targeted knockout/knock-in experiments .
Q. How to address variability in LCA’s tumor-promoting activity across different cancer models?
- Methodological Answer : Profile LCA’s effects using 3D organoid models (e.g., liver, colon) and patient-derived xenografts (PDX). Measure oncogenic markers (e.g., β-catenin, COX-2) via qPCR/Western blot. Compare results to in vivo models (e.g., Apc^Min/+ mice) under cholic acid/LCA diets. Use single-cell RNA-seq to identify subpopulations sensitive to LCA-induced proliferation. Control for microbiota composition via fecal microbiota transplantation (FMT) .
Q. What analytical workflows are optimal for quantifying LCA and its sulfated metabolites in biological samples?
- Methodological Answer : Extract bile acids from serum/tissue using solid-phase extraction (C18 columns). Derivatize with methyl esters or Girard reagents for enhanced LC/MS sensitivity. Employ isotope-labeled internal standards (e.g., d₄-LCA) for quantification. For sulfated forms (e.g., LCA-3-sulfate), use negative-ion mode MS/MS with MRM transitions (e.g., m/z 455 → 97). Validate assays via spike-recovery experiments and cross-check with enzymatic hydrolysis (sulfatase treatment) .
Q. Data Analysis & Contradiction Management
Q. How to reconcile discrepancies in CYP-mediated LCA metabolism across species (e.g., human vs. rodent)?
- Methodological Answer : Perform cross-species microsomal incubations with LCA and quantify metabolites via LC/MS. Use siRNA knockdown in human hepatocytes (e.g., CYP3A4 vs. CYP2D6) to confirm isoform specificity. Compare kinetic parameters (Km, Vmax) between species. Validate findings in humanized mouse models (e.g., CYP3A4-transgenic). Publish raw datasets (e.g., metabolite abundance) in repositories like MetaboLights for cross-study validation .
Q. What statistical approaches are recommended for multi-omics studies linking LCA to gut-brain axis dysregulation?
- Methodological Answer : Apply multivariate analysis (e.g., PLS-DA, O2PLS) to integrate metabolomics (LCA levels), metagenomics (microbial taxa), and transcriptomics (brain gene expression). Use false-discovery rate (FDR) correction for high-dimensional data. Perform mediation analysis to identify causal pathways (e.g., LCA → FXR activation → neuroinflammation). Share code/scripts (e.g., R/Python) via GitHub to ensure reproducibility .
Properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-HVATVPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Record name | LITHOCHOLIC ACID | |
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DSSTOX Substance ID |
DTXSID6020779 | |
Record name | Lithocholic acid | |
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Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |
Record name | LITHOCHOLIC ACID | |
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Solubility |
less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |
Record name | LITHOCHOLIC ACID | |
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Color/Form |
HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |
CAS No. |
434-13-9 | |
Record name | LITHOCHOLIC ACID | |
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Record name | LITHOCHOLIC ACID | |
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Source | Human Metabolome Database (HMDB) | |
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Melting Point |
363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |
Record name | LITHOCHOLIC ACID | |
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Record name | LITHOCHOLIC ACID | |
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Record name | Lithocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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